molecular formula C8H7ClO3 B7761901 2-Chlorophenoxyacetic acid CAS No. 27193-83-5

2-Chlorophenoxyacetic acid

Cat. No.: B7761901
CAS No.: 27193-83-5
M. Wt: 186.59 g/mol
InChI Key: OPQYFNRLWBWCST-UHFFFAOYSA-N
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Description

2-Chlorophenoxyacetic acid is an organic compound with the molecular formula C8H7ClO3. It is a type of phenoxyacetic acid derivative and is primarily used as a plant growth regulator and herbicide. This compound is known for its ability to prevent the premature dropping of fruits and flowers, making it valuable in agricultural practices .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorophenoxyacetic acid can be synthesized through the condensation of phenol with chloroacetic acid. The process involves the following steps :

    Condensation: Phenol is mixed with a 15% sodium hydroxide solution, and chloroacetic acid is neutralized with sodium carbonate. These solutions are combined and heated under reflux for about 4 hours.

    Acidification: The reaction mixture is then acidified with hydrochloric acid to a pH of 2-3, resulting in the precipitation of phenoxyacetic acid.

    Chlorination: The phenoxyacetic acid is dissolved in acetic acid, and chlorine gas is bubbled through the solution at 26-34°C in the presence of iodine as a catalyst. The product is then crystallized and purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated phenoxyacetic acid derivatives, which have different applications in agriculture and industry .

Scientific Research Applications

2-Chlorophenoxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

2-Chlorophenoxyacetic acid acts as a synthetic auxin, a class of plant hormones that regulate growth and development. It mimics the natural auxin indole-3-acetic acid, binding to auxin receptors and activating signaling pathways that promote cell elongation and division. This leads to increased growth and prevents premature fruit drop .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorophenoxyacetic acid is unique due to its specific application as a plant growth regulator with relatively low toxicity compared to other chlorophenoxyacetic acids. Its ability to prevent fruit drop without causing significant harm to the plant makes it particularly valuable in agriculture .

Properties

IUPAC Name

2-(2-chlorophenoxy)acetic acid
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InChI

InChI=1S/C8H7ClO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
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InChI Key

OPQYFNRLWBWCST-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)Cl
Source PubChem
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Molecular Formula

C8H7ClO3
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DSSTOX Substance ID

DTXSID00210324
Record name 2-Chlorophenoxyacetic acid
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Molecular Weight

186.59 g/mol
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Physical Description

Solid; [HSDB] White powder; [MSDSonline]
Record name 2-Chlorophenoxyacetic acid
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Solubility

In water, 1,280 mg/L at 25 °C
Record name 2-CHLOROPHENOXYACETIC ACID
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Vapor Pressure

0.000318 [mmHg]
Record name 2-Chlorophenoxyacetic acid
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Impurities

REAGENT GRADE O-CHLOROPHENOXYACETIC ACID CONTAINED 1.0% OF 2,4-D AS IMPURITY AS WELL AS TRACES OF 2,4-DICHLOROPHENOLS. IT WAS SUGGESTED THAT THE BIOLOGICAL ACTIVITIES MAY HAVE BEEN A RESULT OF THE IMPURITIES PRESENT IN THE ACID.
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Color/Form

Needles from water or alc

CAS No.

614-61-9, 27193-83-5
Record name o-Chlorophenoxyacetic acid
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Record name Acetic acid, (chlorophenoxy)-
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Melting Point

148.5 °C
Record name 2-CHLOROPHENOXYACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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